N-Methyl-N-nitrosourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |
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InChI Key |
ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Record name | N-NITROSO-N-METHYLUREA | |
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DSSTOX Substance ID |
DTXSID4021006 | |
| Record name | N-Nitroso-N-methylurea | |
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Molecular Weight |
103.08 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |
| Record name | N-NITROSO-N-METHYLUREA | |
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| Record name | N-Nitroso-N-methylurea | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |
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| Record name | N-Nitroso-N-methylurea | |
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Density |
less than 1.0 (NTP, 1992) | |
| Record name | N-NITROSO-N-METHYLUREA | |
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Vapor Pressure |
Non-volatile (NTP, 1992), 0.02 [mmHg] | |
| Record name | N-NITROSO-N-METHYLUREA | |
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Color/Form |
Colorless or yellow plates from ethanol | |
CAS No. |
684-93-5, 28606-00-0 | |
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| Record name | N-Methyl-N-nitrosourea | |
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| Record name | N-Nitroso-N-methylurea | |
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| Record name | Urea, methylnitroso- | |
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| Record name | N-Methyl-N-nitrosourea | |
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| Record name | 1-methyl-1-nitrosourea | |
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| Record name | N-NITROSO-N-METHYLUREA | |
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Melting Point |
255 °F (decomposes) (NTP, 1992), 123 °C | |
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Mechanistic Basis of N Nitroso N Methylurea Action
Direct Alkylating Agent Activity
N-Nitroso-N-methylurea is recognized as a direct-acting alkylating agent that interacts with DNA, leading to alterations that can initiate carcinogenesis and mutagenesis. medchemexpress.comtargetmol.comsigmaaldrich.com This activity stems from its chemical structure and its ability to generate a highly reactive methylating species.
Interaction with DNA and Nucleic Acids
The primary target of NMU's alkylating action is DNA. medchemexpress.comtargetmol.com The compound transfers a methyl group to various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA, as well as to the phosphate (B84403) backbone. nih.govresearchgate.net This covalent modification, known as DNA adduct formation, disrupts the normal structure and function of the genetic material. researchgate.netnih.gov The extent and specific sites of alkylation can be influenced by the DNA sequence and chromatin structure. nih.gov
NMU generates a spectrum of methylated DNA bases. nih.govelifesciences.org Among the most critical and well-studied of these adducts is O⁶-methylguanine (O⁶-meG). medchemexpress.comnih.govmedchemexpress.com This lesion is formed when the methyl group from NMU attaches to the oxygen atom at position 6 of the guanine (B1146940) base. liberty.eduwikipedia.org O⁶-methylguanine is considered a potent premutagenic lesion because it has a tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. nih.govwikipedia.org
Other significant alkylation products include 7-methylguanine (B141273) (N7-meG), which is the most abundant adduct, and 3-methyladenine (B1666300) (N3-mA). elifesciences.orgnih.gov While N7-meG is formed in larger quantities, O⁶-meG is more directly implicated in the mutagenic effects of NMU. nih.govnih.gov The formation of another adduct, O⁴-methylthymine (O⁴-meT), has also been linked to certain types of mutations induced by NMU. nih.gov
| Alkylated Base | Typical Abundance | Significance |
|---|---|---|
| 7-methylguanine (N7-meG) | ~70-75% of total adducts | Most abundant lesion; can lead to DNA instability. |
| 3-methyladenine (N3-mA) | ~8-12% of total adducts | Can block DNA replication; cytotoxic. |
| O⁶-methylguanine (O⁶-meG) | ~6-9% of total adducts | Highly mutagenic; causes G:C to A:T transition mutations. |
| O⁴-methylthymine (O⁴-meT) | Minor product | Linked to AT→GC mutations. |
This table summarizes the major DNA methylation products formed by N-Nitroso-N-methylurea and their biological importance. Data compiled from multiple sources. nih.govelifesciences.org
The frequency of O⁶-guanine alkylation is not random and can be influenced by the surrounding nucleotide sequence. nih.gov For instance, a guanine flanked by another guanine or an adenine (B156593) on its 5' side is more susceptible to O⁶-methylation than one preceded by a thymine. nih.gov
The presence of alkylated bases in the DNA template can severely disrupt the processes of DNA replication and RNA transcription. wikipedia.org Adducts like O⁶-methylguanine cause DNA polymerase to insert the wrong base—typically thymine instead of cytosine—opposite the modified guanine. nih.govwikipedia.org If this mispairing is not corrected by DNA repair mechanisms, it becomes a permanent mutation in the next round of replication. medchemexpress.com Other adducts, such as N3-methyladenine and N7-methylguanine, can stall the replication fork, potentially leading to DNA strand breaks and cell death if not repaired. elifesciences.org Similarly, these lesions can impede the progress of RNA polymerase during transcription, affecting gene expression.
While N-Nitroso-N-methylurea is primarily known for causing single-base alkylation (monoadducts), some related compounds, particularly the 2-chloroethylnitrosoureas, are potent inducers of DNA cross-links. nih.govnih.gov These cross-links, which can be either between the two strands of DNA (interstrand) or within the same strand (intrastrand), are highly cytotoxic lesions that prevent the separation of DNA strands required for replication and transcription. nih.govresearchgate.net The formation of interstrand cross-links by chloroethylnitrosoureas is a two-step process, beginning with the alkylation of the O⁶ position of guanine, followed by a slower, secondary reaction with a base on the opposite strand. nih.gov
Non-enzymatic Decomposition and Reactive Species Generation
N-Nitroso-N-methylurea does not require enzymatic action to become reactive. nih.gov It undergoes spontaneous, non-enzymatic decomposition, particularly under physiological pH conditions. nih.govliberty.edu This decomposition is initiated by deprotonation and leads to the formation of critical reactive species: the methyldiazonium ion (CH₃N₂⁺) and cyanate (B1221674) (NCO⁻). nih.govliberty.edu
The methyldiazonium ion is an extremely reactive electrophile and is considered the ultimate methylating agent responsible for transferring the methyl group to DNA. nih.govliberty.edu The instability of NMU increases at higher pH levels. nih.gov This spontaneous decomposition and generation of a potent alkylating agent underpin its direct-acting nature. glpbio.com
Induction of Mutagenesis
The interaction of NMU with DNA is a potent trigger for mutagenesis. medchemexpress.comtargetmol.comwikipedia.org The mutations arise as a direct consequence of the DNA adducts formed, particularly the promutagenic lesion O⁶-methylguanine. nih.govnih.gov
The miscoding potential of O⁶-methylguanine, which pairs with thymine during replication, leads to a specific and characteristic mutational signature. wikipedia.orgwikipedia.org This results in a high frequency of G:C to A:T transition mutations in the DNA sequence. wikipedia.orgnih.gov Studies have shown that this specific base substitution is the predominant type of mutation induced by NMU. nih.gov For example, in one study, GC→AT mutations accounted for 76% of all mutations observed after NMU treatment. nih.gov Other less frequent mutations, such as AT→GC and GC→TA transversions, have also been reported and may be attributed to other adducts like O⁴-methylthymine. nih.gov
| Mutation Type | Frequency | Associated DNA Lesion |
|---|---|---|
| GC → AT Transition | ~76% | O⁶-methylguanine (O⁶-meG) |
| AT → GC Transition | ~7% | O⁴-methylthymine (O⁴-meT) |
| GC → TA Transversion | ~8% | Potentially 7,8-dihydro-8-oxoguanine |
This table displays the types and frequencies of mutations typically induced by N-Nitroso-N-methylurea, along with the likely causative DNA adducts. Data based on findings in mouse embryo fibroblasts. nih.gov
The accumulation of these mutations can disrupt the function of critical genes, such as tumor suppressor genes and oncogenes, which is a key step in the initiation of cancer. medchemexpress.comechemi.com
Specific Mutational Signatures (e.g., AT:GC Transition Mutations)
The mutagenic action of N-Nitroso-N-methylurea is characterized by specific patterns of DNA base changes, known as mutational signatures. As an alkylating agent, NMU transfers a methyl group to DNA bases, with a primary target being the O6 position of guanine, forming O6-methylguanine. nih.gov This altered base has a high propensity to mispair with thymine instead of cytosine during DNA replication. Consequently, this leads to a G:C to A:T transition mutation in the subsequent round of replication. nih.gov This type of transition mutation is a hallmark of NMU exposure. wikipedia.orgnih.gov
Studies analyzing the mutations induced by NMU have consistently shown that G:C to A:T transitions are the predominant mutagenic event. nih.gov While NMU can cause various forms of DNA damage, the formation of O6-methylguanine and the subsequent G:C to A:T transitions are considered the primary mechanism behind its potent mutagenicity. nih.gov In addition to G:C to A:T transitions, other types of mutations, such as A:T to G:C transitions, have also been observed, although typically at a lower frequency. wikipedia.orgunc.edu
The table below summarizes the types of base pair substitutions commonly associated with N-alkylating agents like NMU.
| Type of Mutation | Description | Associated Agent/Mechanism |
| Transition | A purine is replaced by another purine (A ↔ G) or a pyrimidine by another pyrimidine (C ↔ T). | N-Nitroso-N-methylurea predominantly causes G:C → A:T transitions due to the formation of O6-methylguanine. nih.gov |
| Transversion | A purine is replaced by a pyrimidine, or vice versa (e.g., A ↔ C, G ↔ T). | While less common for NMU, some alkylating agents can induce transversions. unc.eduwikipedia.org Oxidative DNA damage, for instance, can lead to G to T transversions. wikipedia.org |
This table provides a general overview of mutation types; the primary signature for NMU is the G:C to A:T transition.
Role of Oncogene Mutations (e.g., Ha-ras-1) in Carcinogenesis
The specific mutational activity of N-Nitroso-N-methylurea plays a direct role in its carcinogenic properties through the activation of proto-oncogenes. A prime example is the malignant activation of the Ha-ras-1 (also known as H-ras) gene, particularly in the context of mammary carcinogenesis in rat models. nih.govoup.com The Ras family of proto-oncogenes (including H-ras, K-ras, and N-ras) encodes small GTPase proteins that are crucial components of signaling pathways regulating cell growth and division. wikipedia.orgyoutube.com Mutations in these genes can lock the Ras protein in a permanently active state, leading to continuous signals for cell proliferation and contributing to cancer development. wikipedia.orgyoutube.com
Research has demonstrated that mammary tumors induced in rats by a single exposure to NMU frequently contain activated Ha-ras-1 oncogenes. nih.gov The activating mutation is almost invariably a G to A transition at the second nucleotide of codon 12 of the Ha-ras-1 gene (a G35 to A35 transition). oup.comoup.com This specific point mutation is consistent with the known mutagenic signature of NMU, suggesting that the carcinogen directly mutates the Ha-ras-1 gene during the initiation phase of neoplasia. nih.gov The high frequency of this specific mutation in NMU-induced tumors underscores its significance as a critical event in the development of these cancers. oup.com
Some studies have indicated that the frequency of Ha-ras-1 mutations can be exceptionally high in NMU-induced mammary carcinomas, although this can be dependent on factors such as the rat strain and the age at which the carcinogen exposure occurs. oup.comnih.gov For instance, one study found G35→A35 activating mutations in the Harvey ras gene only in tumors from rats exposed to NMU at 2 months of age, but not in those exposed at 15 months of age. nih.gov
The table below presents findings on the frequency of Ha-ras-1 mutations in NMU-induced mammary tumors from various studies.
| Study Focus | Animal Model | Key Finding on Ha-ras-1 Mutation | Reference |
| Direct Mutagenesis | Rats | Ha-ras-1 oncogenes in NMU-induced tumors were activated by a G→A transition. | nih.gov |
| Preexisting Mutations | Rats | Suggests NMU-induced tumors with the G→A transition in codon 12 may arise from preexisting mutant cells. | nih.gov |
| Mutation Frequency | Rats (various strains) | 60-92% of mammary carcinomas post-NMU exposure had Ha-ras-1 gene mutations. | oup.com |
| Age Dependency | Rats | Activating Ha-ras-1 mutations were found in tumors of rats exposed at 2 months, but not at 15 months. | nih.gov |
Carcinogenesis and Tumorigenesis Induced by N Nitroso N Methylurea
Organotropic Effects and Target Tissues
N-Nitroso-N-methylurea is a versatile carcinogen that has been shown to induce tumors in numerous organs. medchemexpress.comtargetmol.comnih.gov The specific organs targeted by NMU can vary depending on the experimental conditions. nih.govscispace.com For instance, perinatal exposure often leads to tumors in the nervous system, while in adult animals, tumors can arise in the digestive and respiratory tracts, among other sites. nih.gov Studies in rats have demonstrated that NMU can initiate tumors in a multitude of tissues, including the skin, oropharynx, forestomach, mammary gland, pituitary body, intestinal mucosa, urinary bladder, central and peripheral nervous systems, and kidneys. nih.gov
The route of administration plays a significant role in determining which organs are affected. scispace.com Intratracheal instillation in hamsters primarily induces tumors of the pharynx, larynx, trachea, and bronchi, with some instances of esophageal and forestomach tumors. scispace.com Skin application leads to malignant skin tumors, while subcutaneous administration results in tumors at the injection site as well as in the forestomach, bronchi, liver, and genital system. scispace.com Intravenous, intragastric, or intraperitoneal administration in hamsters can cause tumors in the small and large intestines, odontogenic tumors, and epidermoid carcinomas. scispace.com
Brain and Spinal Cord Tumors
N-Nitroso-N-methylurea is a well-documented inducer of tumors within the central nervous system. wikipedia.org Animal studies have consistently shown that exposure to NMU can lead to the development of tumors in the brain and spinal cord. epa.govnih.gov In rats, perinatal exposure is particularly effective at inducing nervous system tumors. nih.gov Even in adult rats, oral administration has been linked to tumors of the peripheral nerves. nih.gov The carcinogenic effect of NMU on the nervous system is a critical aspect of its toxicological profile, and it has been used to create animal models for studying neuro-oncogenesis. researchgate.net
Mammary Gland Carcinomas
NMU is a widely utilized chemical for inducing mammary gland carcinomas in laboratory animals, particularly rats, creating a reliable model for studying breast cancer. taylorandfrancis.comiiarjournals.orgnih.govcelljournal.org The susceptibility to NMU-induced mammary tumors is age-dependent, with rats aged between 4 and 7 weeks being the most vulnerable. iiarjournals.org The induced tumors share many histological and hormonal similarities with human breast cancer. iiarjournals.orgnih.gov
Research has shown high incidences of mammary carcinomas in various rat strains after NMU administration. For example, intravenous injection in BUF/N, Sprague-Dawley, and F344 female rats resulted in mammary carcinoma incidences of 89%, 73%, and 89%, respectively. medchemexpress.commedchemexpress.com The latency period for tumor development varies between strains. medchemexpress.commedchemexpress.com Studies have also investigated the influence of hormones on NMU-induced mammary carcinogenesis, finding that treatments mimicking pregnancy can accelerate tumor development. spandidos-publications.com
Incidence of NMU-Induced Mammary Carcinomas in Different Rat Strains
| Rat Strain | Incidence of Mammary Carcinoma (%) | Latency Period (days) | Reference |
|---|---|---|---|
| BUF/N | 89 | 77 | medchemexpress.commedchemexpress.com |
| Sprague-Dawley | 73 | 86 | medchemexpress.commedchemexpress.com |
| F344 | 89 | 94 | medchemexpress.commedchemexpress.com |
| Wistar Albino | 65 | 150 | nih.govcelljournal.org |
Forestomach Tumors
The forestomach is a significant target for N-Nitroso-N-methylurea-induced carcinogenesis, particularly in rodents. wikipedia.org In Syrian golden hamsters, a single intraperitoneal injection of NMU led to the development of squamous cell papillomas in the forestomach in 53% of the animals. scispace.comnih.gov Studies in F344 rats have also identified the forestomach as a site for squamous cell neoplasms following NMU administration. nih.gov Research comparing genotoxic and non-genotoxic carcinogens has utilized NMU to induce forestomach tumors, providing insights into the genetic alterations involved in this process. oup.com
Pancreatic and Kidney Tumors
N-Nitroso-N-methylurea has been shown to induce tumors in the pancreas and kidneys. wikipedia.orgepa.gov In rats, NMU is known to cause mesenchymal tumors of the kidney. nih.gov Studies using a single intraperitoneal injection of NMU in newborn female Lewis rats have led to the development of renal mesenchymal tumors and nephroblastomas. nih.gov The carcinogenic potential of NMU in the kidneys is linked to the formation of DNA adducts. nih.gov While the primary focus of many studies is on other organs, the induction of pancreatic adenocarcinomas by N-nitroso compounds in animal models is a recognized phenomenon. oup.com
Liver Tumors
While not always the primary target, the liver can also be affected by N-Nitroso-N-methylurea. scispace.com In Syrian golden hamsters, a single intraperitoneal injection of NMU resulted in a 17% incidence of liver tumors. scispace.comnih.gov In F344 rats, while NMU alone resulted in only a single liver cell adenoma in males, subsequent treatment with phenobarbital (B1680315) significantly promoted hepatocarcinogenesis in both sexes. nih.gov This suggests that NMU can act as an initiator for liver cancer, with other substances promoting tumor development. nih.gov N-methyl N-nitroso Urea is considered a potent carcinogen that can induce tumor formation in the liver, among other organs. researchgate.net
Tracheal Tumors
Intratracheal administration of N-Nitroso-N-methylurea is an effective method for inducing tumors in the trachea of hamsters. scispace.comaacrjournals.org Repeated exposures lead to a high incidence of carcinomas, including epidermoid carcinomas, anaplastic large-cell and small-cell carcinomas, and adenocarcinomas. aacrjournals.orgnih.gov The incidence of these tumors is dependent on the number of exposures, with studies showing a range from 42% to 94%. aacrjournals.orgnih.gov Research has also focused on inducing tumors in a specific, circumscribed region of the hamster trachea to study the correlation between histology and exfoliative cytology during tumor development. oup.com
Carcinoma Incidence in Hamster Tracheas with Repeated NMU Exposures
| Number of Twice-Weekly Exposures | Carcinoma Incidence (%) | Reference |
|---|---|---|
| 10 | 0 (benign tumors present) | aacrjournals.orgnih.gov |
| 15 | 42 | aacrjournals.orgnih.gov |
| 20 | 67 | aacrjournals.orgnih.gov |
| 25 | 88 | aacrjournals.orgnih.gov |
| 30 | 94 | aacrjournals.orgnih.gov |
Tumor Induction Models and Experimental Methodologies
N-Nitroso-N-methylurea (NMU) is a potent, direct-acting alkylating agent widely utilized in experimental oncology to induce tumors in laboratory animals. medchemexpress.comchemsrc.comiiarjournals.org Its ability to cause cancer in various organs without requiring metabolic activation makes it a reliable tool for studying carcinogenesis. taylorandfrancis.comnih.gov
In Vivo Animal Models (e.g., rats, hamsters, mice)
NMU has demonstrated carcinogenicity in a wide array of animal species, including rats, hamsters, mice, guinea-pigs, rabbits, gerbils, and monkeys. inchem.org The models are used to investigate organ-specific carcinogenesis, particularly for mammary, gastric, and tracheal cancers. iiarjournals.orgtaylorandfrancis.comnih.gov
Rats: Rat models are the most extensively used, especially for studying breast cancer. researchgate.netcelljournal.org Strains like Sprague-Dawley, Wistar, BUF/N, and F344 are highly susceptible to mammary carcinoma induction by NMU. medchemexpress.commdpi.comresearchmap.jp For instance, a single intravenous injection in 50-day-old female rats resulted in mammary carcinomas in 89% of BUF/N, 73% of Sprague-Dawley, and 89% of F344 females. medchemexpress.comchemsrc.commedchemexpress.com Besides mammary glands, NMU also induces tumors in the stomach, intestines, nervous tissue, and hematopoietic system in rats. taylorandfrancis.comnih.govinchem.org The Wistar rat model is a well-characterized system for inducing gastric cancer, valued for its reliability and organ specificity. taylorandfrancis.com
Hamsters: In hamsters, NMU is effective in inducing tracheal tumors through repeated intratracheal exposures. nih.gov This model is used to study the development of various carcinomas, including epidermoid, adeno-, and anaplastic large- and small-cell carcinomas in the respiratory tract. nih.gov
Mice: Intravenous administration of NMU to mice has been shown to induce tumors in the lungs, stomach, liver, and lymphoid organs. taylorandfrancis.com
Dose-Response Relationships in Tumor Incidence and Multiplicity
A clear dose-response relationship has been established in NMU-induced carcinogenesis. nih.gov Studies in female Sprague-Dawley rats demonstrated that both the incidence of mammary cancer and the number of cancers per animal (multiplicity) increase as the dose of NMU increases. nih.gov Conversely, the time it takes for cancers to appear (latency period) increases as the dose decreases. nih.gov
In one lifetime study, the incidence and multiplicity of mammary tumors were directly proportional to the administered dose of NMU. nih.gov Similarly, in hamsters, tumor incidence for tracheal cancers ranged from 20% to 94%, depending on the NMU concentration and the frequency of exposure. nih.gov Lower doses tended to induce non-invasive tumors, whereas higher doses resulted in a greater frequency of invasive carcinomas. nih.gov
| Parameter | High Dose (>30 mg/kg) | Low Dose (10 mg/kg) |
|---|---|---|
| Cancer Incidence | Higher | Lower |
| Cancers per Animal (Multiplicity) | Higher | Lower |
| Latency Period | Shorter | Longer |
| Proportion of Benign Tumors | ~10% | 58% |
Data sourced from a lifetime study on Sprague-Dawley rats. nih.gov
Latency Period in Tumor Development
The latency period for tumor development following NMU administration is inversely related to the dose and varies by animal strain and target organ. nih.govnih.gov
For mammary tumors induced in rats, the average latent period can range from approximately 2.5 to 5 months. medchemexpress.comnih.gov Specific examples include:
BUF/N rats: 77 days. chemsrc.commedchemexpress.com
Sprague-Dawley rats: 86 days. chemsrc.commedchemexpress.com
F344 rats: 94 days. chemsrc.commedchemexpress.com
Non-inbred female rats: An average of 5.8 months, with the first tumor appearing at 3 months. nih.gov
Wistar Albino rats: An average of 150 days. researchgate.netcelljournal.org
In hamsters receiving repeated intratracheal administrations of NMU, the mean tumor induction time ranged from 13 to 46 weeks, contingent on the carcinogen concentration. nih.gov Most tumors developed after the 10- to 15-week exposure period ended. nih.gov
| Rat Strain | Average Latency Period | Reference |
|---|---|---|
| BUF/N | 77 days | chemsrc.commedchemexpress.com |
| Sprague-Dawley | 86 days | chemsrc.commedchemexpress.com |
| F344 | 94 days | chemsrc.commedchemexpress.com |
| Wistar Albino | 150 days | researchgate.netcelljournal.org |
| Non-inbred | 5.8 months | nih.gov |
Histopathological Characterization of N-Nitroso-N-methylurea-Induced Tumors
The tumors induced by NMU exhibit specific histological features that often resemble human cancers.
Mammary Tumors: In rats, the vast majority of NMU-induced mammary tumors are diagnosed as adenocarcinomas. nih.govresearchgate.net These tumors are often characterized as non-invasive papillotubular carcinomas. researchmap.jp Histological analysis reveals features such as mammary hyperplasia with an increase in the layers of epithelial cells, and in some cases, invasive intraductal carcinoma. researchgate.netresearchgate.net These chemically-induced carcinomas frequently present with lymphocytic infiltrates and an altered reactive stroma, which are also features of human breast cancer. iiarjournals.org
Gastric Tumors: In the Wistar rat model of gastric cancer, NMU induction leads to hypertrophic non-glandular stomach epithelium with vacuolations and orthokeratotic hyperkeratosis after 16 weeks. medchemexpress.com
Tracheal Tumors: Hamster tracheal tumors induced by NMU display a range of histologies depending on the dose. nih.gov Lower doses predominantly result in non-invasive tumors, while higher doses lead to various types of invasive carcinomas, including epidermoid, adeno-, epidermoid-adeno, and anaplastic carcinomas. nih.gov Adenocarcinomas were found to be most frequent at lower NMU concentrations. nih.gov
Molecular Pathology of N-Nitroso-N-methylurea-Induced Cancers
The molecular events underlying NMU-induced carcinogenesis involve the activation of specific oncogenes.
Oncogene Activation (e.g., Ha-ras-1)
A critical molecular event in NMU-induced mammary carcinogenesis in rats is the activation of the Harvey ras-1 (Ha-ras-1) proto-oncogene. oncotarget.comresearchgate.net Research has shown that NMU directly mutates the Ha-ras-1 gene during the initiation phase of cancer. nih.gov
This activation consistently occurs via a specific point mutation: a G to A transition at the second base of codon 12 (G35→A35). iiarjournals.orgoup.com This type of mutation is a known signature of the alkylating action of NMU. taylorandfrancis.comnih.gov The high frequency of this specific Ha-ras-1 mutation, observed in 60-92% of NMU-induced mammary carcinomas depending on the rat strain, indicates that it is a crucial and early event in the development of these tumors. researchgate.netoup.com This finding was one of the first to directly link a chemical carcinogen to a specific, activating mutation in an oncogene in vivo. oncotarget.comnih.gov
Tumor Suppressor Gene Alterations (e.g., p53, p21Cip1)
The tumor suppressor gene p53 is a critical regulator of the cell cycle and apoptosis, and its mutation is a frequent event in many human cancers. nih.gov In the context of carcinogenesis induced by N-Nitroso-N-methylurea (NMU), the alteration of p53 is a significant finding, although its prevalence can vary by tumor type and animal model.
Research using polymerase chain reaction-single strand conformation polymorphism (PCR-SSCP) and direct sequencing has identified p53 gene mutations in a variety of tumors induced by NMU in rats. nih.gov For instance, in squamous cell carcinomas of the forestomach, p53 mutations were detected in 80% of cases. nih.gov Similarly, adenocarcinomas of the large and small intestines showed p53 mutations in 31.3% of cases, while soft tissue sarcomas exhibited these mutations in 30% of instances. nih.gov A defining characteristic of these NMU-induced mutations is their specific molecular signature: nearly all are G:C to A:T transitions, which is consistent with the alkylating activity of the carcinogen. nih.gov The mutations are not randomly distributed within the gene; they tend to cluster in specific exons depending on the tumor type, such as exon 8 for forestomach cancers and exons 5 and 8 for intestinal adenocarcinomas. nih.gov However, some studies note that while these mutations are present, they may be more involved in the progression stage rather than being essential for the initiation of all NMU-induced neoplasms. nih.gov
Interestingly, the frequency of p53 mutations in NMU-induced tumors is not uniform across all experimental models. In contrast to the findings in rats, studies on male BALB/c mice with NMU-induced stomach tumors found no p53 mutations in exons 5, 6, 7, or 8 across 30 specimens, suggesting that p53 may not play a significant role in mouse stomach carcinogenesis initiated by NMU. nih.gov Furthermore, some research indicates that while p53 dysregulation is common in human breast cancer, it is not as frequently observed in the corresponding NMU-induced rat mammary tumors. iiarjournals.org
Another key tumor suppressor and cell cycle regulator affected by NMU is p21Cip1. nih.gov p21Cip1 is a cyclin-dependent kinase inhibitor (CDKI) that can be activated by both p53-dependent and -independent pathways to halt cell cycle progression. nih.govkne-publishing.com In NMU-induced rat mammary carcinomas, a notable and significant increase in the expression of p21Cip1 at both the mRNA and protein levels is observed when compared to normal mammary tissue. nih.govnih.gov This overexpression is also seen in mammary tumors induced by other chemical carcinogens. researchgate.net While p21 is known as a cell cycle inhibitor, its co-expression with proteins like Cyclin D1 may be necessary for the initial steps of tumor development. nih.gov The induction of p21Cip1 in response to NMU may represent an attempt by the damaged cells to arrest the cell cycle. kne-publishing.com
Table 1: Summary of p53 Gene Mutations in NMU-Induced Rat Tumors
| Tumor Type | Mutation Frequency | Affected Exons | Mutation Type |
|---|---|---|---|
| Forestomach Squamous Cell Carcinomas | 80% (4 of 5 cases) | Preferential clustering in exon 8 | G:C to A:T transitions |
| Intestinal Adenocarcinomas | 31.3% (5 of 16 cases) | Preferential clustering in exons 5 & 8 | G:C to A:T transitions |
| Soft Tissue Sarcomas | 30% (9 of 30 cases) | Evenly spread through exons 5 to 8 | G:C to A:T transitions |
Data sourced from a study on ras and p53 gene mutations in NMU-induced tumors in rats. nih.gov
Table 2: p21Cip1 Expression in NMU-Induced Rat Mammary Tumors
| Parameter | Observation | Method of Analysis | Source |
|---|---|---|---|
| mRNA Expression | Significant increase in tumor tissue compared to normal mammary glands. | Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | nih.govnih.gov |
| Protein Expression | Significant increase in tumor tissue compared to normal mammary glands. | Western Blot Analysis | nih.govnih.gov |
Findings are based on studies of female Wistar Albino rats with NMU-induced mammary carcinomas. nih.govnih.gov
Cell Cycle Regulator Dysregulation (e.g., Cyclin D1)
The progression of the cell cycle is tightly controlled by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). nih.gov Dysregulation of these proteins is a hallmark of cancer, leading to uncontrolled cellular proliferation. nih.govmedchemexpress.com N-Nitroso-N-methylurea (NMU) has been shown to cause significant alterations in key cell cycle regulators, most notably Cyclin D1. nih.gov
Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its overexpression has been reported in a high percentage of human invasive breast cancers. nih.govnih.gov In animal models, NMU-induced mammary tumors consistently exhibit a marked deregulation of Cyclin D1 expression. nih.gov Studies using Western blot analysis on primary rat mammary tumors induced by NMU revealed a dramatic 10- to 15-fold increase in the level of Cyclin D1 protein in the majority (7 out of 9) of tumors compared to normal mammary gland tissue. nih.gov This significant upregulation of Cyclin D1 is also confirmed at the mRNA level through RT-PCR analysis. nih.gov
This overexpression does not appear to be a result of gene amplification, as Southern blot analysis has shown no amplification of the Cyclin D1 gene in these tumors. nih.gov The increased levels of Cyclin D1 are often accompanied by a marked increase in the levels of its partner kinases, CDK2 and CDK4, further driving the cell cycle forward. nih.gov This disruption of the G1 checkpoint is a critical step in the oncogenic process initiated by NMU. nih.gov The induction of mammary carcinomas by NMU provides a reliable experimental model that mimics human breast cancer, in part due to this characteristic overexpression of Cyclin D1. nih.govnih.gov
Table 3: Cyclin D1 Expression in NMU-Induced Rat Mammary Tumors
| Parameter | Observation | Method of Analysis | Source |
|---|---|---|---|
| Protein Expression | 10- to 15-fold increase in 78% (7/9) of tumors compared to normal tissue. | Western Blot Analysis | nih.gov |
| mRNA Expression | Significant increase in tumor tissue compared to normal mammary glands. | Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | nih.gov |
| Gene Amplification | Not detected. | Southern Blot Analysis | nih.gov |
Data is from studies on NMU-induced primary mammary tumors in rats. nih.govnih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| N-Nitroso-N-methylurea |
| p53 |
| p21Cip1 |
| Cyclin D1 |
| Cyclin E |
| Cyclin A |
| Cyclin-dependent kinase 2 (CDK2) |
| Cyclin-dependent kinase 4 (CDK4) |
| Retinoblastoma protein |
| Proliferating cell nuclear antigen |
| 7,12-dimethylbenz(a)anthracene |
| Crocin (B39872) |
| Crocetin |
| p27Kip1 |
| Bcl-2 |
| Bax |
| Caspases |
| Ethidium bromide |
Genotoxicity and Dna Repair Mechanisms in Response to N Nitroso N Methylurea
Assessment of DNA Damage
The genotoxic potential of NMU is evaluated through various assays that detect different forms of DNA damage.
DNA Fragmentation (e.g., Alkaline Elution Technique)
The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks and alkali-labile sites. nih.govscispace.com Studies have demonstrated that NMU induces DNA fragmentation in a dose-dependent manner in various cell types, including primary cultures of human and rat hepatocytes. nih.govaacrjournals.org In these studies, positive dose-related responses for DNA fragmentation were observed. nih.govaacrjournals.org The technique has been used to compare the DNA-damaging potency of different N-nitroso compounds, with NMU consistently showing significant genotoxic activity. nih.govscispace.com For instance, research on Chinese hamster ovary (CHO) cells showed that nitrosation products of various drugs could induce DNA fragmentation, and NMU was used as a reference compound for DNA-damaging potency. scispace.com A viscometric method has also been used to detect DNA fragmentation in the liver of rats treated with NMU, showing a statistically significant reduction in the time required for the reduced viscosity of DNA to reach its maximum value, which is indicative of DNA fragmentation. aacrjournals.org
Micronucleus Formation
Micronuclei (MN) are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. encyclopedia.pub The formation of micronuclei is a recognized indicator of clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. taylorandfrancis.com NMU has been shown to induce micronucleus formation in various experimental systems, including mouse bone marrow cells and plant cells like Brachypodium distachyon. agriculturejournals.czmdpi.comresearchgate.net In studies with Brachypodium distachyon, NMU treatment led to an increased frequency of cells with micronuclei. mdpi.com Similarly, research in mice demonstrated that NMU induces a significant increase in the number of micronuclei in bone marrow cells. researchgate.netinformaticsjournals.co.ininternationaljournalssrg.org This assay is frequently used to assess the genotoxicity of chemical compounds and the potential protective effects of other agents against NMU-induced damage. agriculturejournals.czresearchgate.netinformaticsjournals.co.in
Comet Assay
The comet assay, or single-cell gel electrophoresis, is a versatile and sensitive method for detecting DNA damage at the level of individual cells. mdpi.comnih.gov It can identify single-strand breaks, double-strand breaks, and alkali-labile sites. nih.gov NMU has been evaluated using the comet assay in various studies to confirm its DNA-damaging properties. informaticsjournals.co.inmdpi.com For example, in Sprague Dawley rats, the comet assay revealed genotoxic effects after exposure to NMU, with the observation of comets indicating DNA damage in leukocytes. mdpi.com The assay has been used to show that NMU causes both single and double-strand DNA breaks in a time-dependent manner. nih.gov
DNA Adduct Formation and Quantification (e.g., Alkylated Purines)
NMU is a direct-acting alkylating agent that reacts with DNA to form various methylated adducts. medchemexpress.commedchemexpress.comchemsrc.com The most extensively studied of these adducts are alkylated purines. scispace.comnih.gov After exposure to radiolabeled NMU, methylation products can be detected in the DNA of various tissues. scispace.comnih.gov The primary sites of methylation include the N7 position of guanine (B1146940) (7-methylguanine) and the N3 position of adenine (B156593) (3-methyladenine). nih.govresearchgate.net Another critical, though less frequent, adduct is O⁶-methylguanine (O⁶-MeG). medchemexpress.comresearchgate.net This particular adduct is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. wikipedia.orgaacrjournals.org The formation and persistence of these adducts, especially O⁶-MeG, are considered crucial events in the initiation of carcinogenesis by NMU. scispace.comnih.govnih.gov Quantification of these adducts is often performed to understand the organ-specific carcinogenic effects of NMU. scispace.comnih.gov
DNA Repair Pathways
Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents like NMU.
O⁶-methylguanine-DNA Methyltransferase (MGMT) Activity
The primary repair mechanism for the mutagenic O⁶-methylguanine lesion is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govfrontiersin.org MGMT acts as a "suicide" enzyme, transferring the methyl group from O⁶-methylguanine to a cysteine residue within its own active site. researchgate.netoup.comreactome.org This action restores the guanine base but results in the irreversible inactivation of the MGMT protein. researchgate.netoup.com The level of MGMT activity in a cell or tissue is a critical determinant of its susceptibility to the carcinogenic effects of NMU. nih.govnih.gov Cells with low levels of MGMT are more sensitive to the cytotoxic and mutagenic effects of NMU. nih.govnih.gov Conversely, overexpression of MGMT has been shown to protect cells and tissues against NMU-induced tumorigenesis. nih.govnih.gov For example, transgenic mice overexpressing human MGMT in their skin were significantly protected against skin tumors initiated by NMU. nih.gov The activity of MGMT can be assessed by incubating cell extracts with DNA that has been methylated with radiolabeled NMU. oup.com
Nucleotide Excision Repair and Base Excision Repair
The genotoxicity of N-Nitroso-N-methylurea (NMU) stems from its function as a direct-acting alkylating agent that modifies DNA bases. medchemexpress.commedchemexpress.com This damage triggers cellular DNA repair mechanisms, primarily Base Excision Repair (BER) and, to some extent, Nucleotide Excision Repair (NER), to maintain genomic integrity. taylorandfrancis.com
Base Excision Repair is a critical pathway for correcting the types of DNA lesions induced by NMU, such as O6-methylguanine. medchemexpress.comnih.gov The BER pathway involves a cascade of proteins that work in concert to remove the damaged base and restore the DNA sequence. Key proteins in this process are influenced by NMU-induced damage. For instance, Poly(ADP-ribose) polymerase-2 (PARP-2) has been identified as an active participant in BER following treatment with NMU. drugbank.com Studies in PARP-2 deficient cells showed a significant delay in the resealing of DNA strand breaks caused by NMU, a response similar to that seen in PARP-1 deficient cells. drugbank.com PARP-2 interacts with other essential BER proteins, including PARP-1, X-ray cross complementing factor 1 (XRCC1), DNA polymerase beta, and DNA ligase III. drugbank.com
Another BER protein, MBD4 (also known as MED1), which is a DNA N-glycosylase, plays a central role in maintaining the stability of CpG sites by removing mismatched bases. nih.gov The modification pattern of MBD4 is altered in a DNA damage-specific manner by alkylating agents like NMU. nih.gov This suggests that post-translational modifications of MBD4, such as sumoylation, may serve to regulate its repair activity in response to NMU-induced damage. nih.gov The importance of these repair pathways is highlighted by studies on excision-repair-deficient bacterial strains, where the absence of repair significantly enhances the mutagenic effect of N-nitroso compounds. nih.gov
The following table details key proteins involved in the Base Excision Repair response to NMU.
Table 1: Key Proteins in Base Excision Repair of NMU-Induced DNA Damage
| Protein | Function in BER | Interaction with NMU Damage Response | Source |
|---|---|---|---|
| PARP-1 | DNA damage sensor, recruits other repair proteins. | Works in association with PARP-2 for efficient repair of NMU-induced lesions. drugbank.com | drugbank.com |
| PARP-2 | DNA damage-dependent poly(ADP-ribose) synthesis. | Required for efficient resealing of DNA strand breaks after NMU treatment. drugbank.com | drugbank.com |
| XRCC1 | Scaffold protein, coordinates BER protein assembly. | Interacts with and is a polymer acceptor for both PARP-1 and PARP-2. drugbank.com | drugbank.com |
| MBD4 | DNA N-glycosylase, removes mismatched bases (e.g., T from G:T). | Its modification pattern is altered by NMU, suggesting regulation of its repair activity. nih.gov | nih.gov |
Unscheduled DNA Synthesis
Unscheduled DNA Synthesis (UDS) is a key indicator of excision repair activity, representing the synthesis of new DNA to replace an excised, damaged segment. N-Nitroso-N-methylurea has been shown to induce UDS, confirming its ability to cause repairable DNA damage.
In comparative studies using primary cultures of rat and human hepatocytes, NMU was shown to elicit positive, dose-related responses in UDS. nih.govaacrjournals.org This DNA repair synthesis was observed after exposing the cells to subtoxic concentrations of NMU. nih.govaacrjournals.org Specifically, a 20-hour exposure to NMU concentrations ranging from 0.32 mM to 1.8 mM resulted in a concentration-dependent increase in UDS in both rat and human liver cells. nih.govaacrjournals.orgresearchgate.net
Further research has explored the influence of aging on DNA repair capacity. Studies comparing hepatocytes from young (2- to 3-month-old) and aged (28- to 30-month-old) rats found that the degree of UDS following treatment with NMU was similar in both groups. nih.gov This finding suggests that while the capacity for replicative DNA synthesis diminishes significantly with age, the DNA repair systems responsible for UDS remain well-preserved. nih.gov
Table 2: Induction of Unscheduled DNA Synthesis (UDS) by N-Nitroso-N-methylurea
| Cell Type | Finding | Effective Concentration Range | Source |
|---|---|---|---|
| Rat Hepatocytes | Induced positive, dose-related UDS. | 0.32 - 1.8 mM | nih.govaacrjournals.org |
| Human Hepatocytes | Induced positive, dose-related UDS. | 0.32 - 1.8 mM | nih.govaacrjournals.org |
| Hepatocytes from Aged Rats | UDS levels were similar to those in young rats, indicating preserved repair systems. | Not Specified | nih.gov |
Genomic Instability
Genomic instability refers to a high frequency of mutations and alterations within the genome, including changes in chromosome number and structure. N-Nitroso-N-methylurea is a potent inducer of genomic instability. researchgate.netmdpi.com This instability is a direct consequence of DNA damage that is either unrepaired or repaired incorrectly, leading to heritable changes. medchemexpress.commedchemexpress.com
The genotoxic effects and resulting genomic instability from NMU exposure can be quantified using several methods. The micronucleus (MN) assay, which detects chromosome breaks (clastogenicity) or losses (aneugenicity), and the comet assay, which detects DNA strand breaks in single cells, are commonly employed. taylorandfrancis.comresearchgate.netmdpi.com Studies in rats have used these assays to demonstrate the genotoxic impact of NMU. researchgate.netmdpi.com
Indicators of NMU-induced genomic instability include:
DNA Fragmentation: NMU treatment has been shown to cause a significant increase in the percentage of genomic DNA fragmentation in the liver of mice. nih.govresearchgate.net
Micronucleus Formation: Exposure to NMU leads to the formation of micronuclei in bone marrow cells, signifying chromosomal damage. nih.govresearchgate.net
Chromosomal Aberrations: NMU induces various chromosomal aberrations, such as breaks and the formation of ring chromosomes, in mouse bone marrow cells. researchgate.net
The persistence of DNA adducts, such as O6-methylguanine, is a critical factor in the initiation of genomic instability. nih.govscispace.com If these promutagenic lesions are not removed by repair pathways like BER before DNA replication, they can lead to permanent mutations, forming the basis of NMU's carcinogenic activity. scispace.com The enzyme MBD4 is involved in maintaining genomic stability at CpG sites, and its response to NMU highlights the cellular effort to counteract this instability. nih.gov
Table 3: Indicators of Genomic Instability Induced by N-Nitroso-N-methylurea
| Indicator | Assay/Method | Observation | Organism/Cell Type | Source |
|---|---|---|---|---|
| DNA Strand Breaks | Comet Assay | Detection of single and double-strand DNA breaks. | Rat mammary tissue | researchgate.netmdpi.com |
| Clastogenicity/Aneugenicity | Micronucleus Assay | Increased formation of micronuclei in peripheral blood and bone marrow. | Rat peripheral blood; Mouse bone marrow | researchgate.netmdpi.comresearchgate.net |
| DNA Fragmentation | Diphenylamine Assay | Increased percentage of fragmented genomic DNA. | Mouse liver | nih.govresearchgate.net |
| Chromosomal Aberrations | Metaphase Analysis | Observation of chromosome breaks and ring chromosomes. | Mouse bone marrow | researchgate.net |
Metabolism and Biotransformation of N Nitroso N Methylurea
Metabolic Activation Pathways
The primary mechanism of N-Nitroso-N-methylurea's action involves its chemical decomposition under physiological conditions to form a highly reactive electrophile. This process is more of a spontaneous chemical transformation than a classic enzymatic activation pathway seen with other procarcinogens, such as N-nitrosamines which require cytochrome P450 enzymes. nih.gov
NMU is unstable in aqueous solutions, and its stability is pH-dependent. nih.gov Under physiological pH, it undergoes heterolytic decomposition. This non-enzymatic process leads to the generation of a methyldiazonium ion (CH₃N₂⁺). This ion is an extremely potent methylating agent that readily transfers its methyl group to nucleophilic sites on cellular macromolecules. wikipedia.org The primary target for this alkylation is DNA, where it methylates nucleobases. This interaction with DNA is the critical step that initiates its mutagenic and carcinogenic effects. glpbio.commedchemexpress.com The cyanate (B1221674) ion is also produced during the decomposition of NMU and can react with proteins. nih.gov
While the activation is considered "direct," the process is influenced by the cellular microenvironment. After entering the body, NMU can be metabolically activated to form these active nitrosyl compounds which then cause DNA damage, particularly through alkylation that can lead to O6-methylguanine formation. medchemexpress.commedchemexpress.com This DNA damage, if not repaired, can lead to transition mutations and initiate carcinogenesis. wikipedia.org
Detoxification and Elimination Pathways
The detoxification of N-Nitroso-N-methylurea involves cellular mechanisms aimed at neutralizing the compound or its reactive intermediates before they can cause significant damage. These pathways primarily involve converting the toxic substance into a less harmful, more water-soluble compound that can be easily excreted from the body.
A major pathway in the detoxification of NMU and other electrophilic carcinogens involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govresearchgate.net GSTs are a superfamily of Phase II detoxification enzymes that play a crucial role in protecting cells from chemical insults. nih.govresearchgate.net
The mechanism involves GSTs mediating the catalytic binding of the sulfhydryl group of glutathione to the electrophilic methyl group of the reactive intermediate of NMU. nih.gov This conjugation reaction forms a more water-soluble, less toxic N-methylurea-glutathione conjugate. nih.gov This new complex can then be further metabolized and ultimately eliminated from the body, typically through urine or bile. By sequestering the reactive methylating agent, GSTs effectively prevent it from reaching and alkylating critical cellular targets like DNA. nih.gov
The interaction between N-nitroso compounds and GSTs can be complex. Studies on various N-nitrosamines have shown that they can alter the levels of GSH and the activity of GSTs, with some compounds inhibiting the enzyme and others increasing its activity. nih.gov This suggests that the efficiency of this detoxification pathway can be influenced by the specific chemical structure of the N-nitroso compound and the cellular context. nih.gov
Influence of Dietary and Environmental Factors on Metabolism
Dietary and environmental factors can significantly influence the impact of NMU, primarily by affecting its endogenous formation in the gastrointestinal tract. researchgate.netenvironcj.in The human body can be exposed to NMU not only from external sources but also through the chemical reaction of precursors found in common dietary items. researchgate.net
The formation of N-nitroso compounds occurs through an acid-catalyzed reaction between nitrites and specific nitrogen-containing compounds (like amides or amines). environcj.in The acidic environment of the stomach provides optimal conditions for this reaction. researchgate.net Dietary precursors for NMU include methylurea (B154334) and creatinine, which are found in meats, fish, and seafood. researchgate.netnih.gov Nitrites can be ingested directly from cured and processed meats or formed by the reduction of nitrates, which are abundant in certain vegetables. nih.gov
Several studies have quantified how diet affects NMU formation:
Dietary Composition: Research in animal models has shown that the composition of a meal affects the amount of NMU formed in the stomach. Low-protein, high-starch diets were associated with higher levels of NMU formation compared to high-protein or commercial diets. nih.gov This may be due to the buffering action of proteins and their competition for available nitrite (B80452). nih.gov
Inhibitory Compounds: Certain dietary components can inhibit the formation of NMU. Ascorbic acid (Vitamin C) and Vitamin E are potent inhibitors of nitrosation. nih.govnih.gov They act by reducing nitrite to nitric oxide, preventing it from reacting with amines or amides to form N-nitroso compounds. nih.gov Studies have demonstrated that adding ascorbic acid to foods prior to nitrosation under simulated gastric conditions can significantly inhibit NMU formation. nih.govnih.gov
Food Types: The potential for NMU formation has been demonstrated in a variety of foods when incubated with nitrite under acidic conditions. Significant amounts have been formed in samples of fish sauce, herring, crab paté, and pickled vegetables like kimchi. nih.gov
The following tables present research findings on the influence of dietary factors on NMU formation.
Table 1: Effect of Diet Composition on NMU Concentration in Rat Stomach Contents
| Diet Type | Average NMU Concentration (μg/kg stomach contents) |
| Low-Protein | 4.6 |
| Control Semi-Synthetic | 2.7 |
| High-Fat | 2.4 |
| Bran | 1.26 |
| High-Protein | 1.24 |
| Commercial Diet | 0.54 |
| Data sourced from a study measuring NMU formation in rats fed different diets containing ³H-methylurea and sodium nitrite. nih.gov |
Table 2: Formation of NMU in Various Foods After Incubation with Nitrite
| Food Type | Range of NMU Formed (ng per sample) |
| Fish Sauce | 2 - 712 |
| Herring | <0.3 - 688 |
| Crab and Lobster Paté | <0.3 - 342 |
| Dried Anchovy, Shrimp, etc. | <0.3 - 134 |
| Kimchi | 7 - 107 |
| Japanese Pickled Radish | <0.3 - 72 |
| Sardines | 6 - 59 |
| Dried Squid | 3 - 47 |
| Oysters and Mussels | 11 - 31 |
| Data from a study where food samples (5-10g) were nitrosated with sodium nitrite at pH 0.8-1.5 for 2 hours. The incorporation of ascorbic acid was shown to inhibit this formation. nih.gov |
Cellular and Molecular Responses to N Nitroso N Methylurea Exposure
Cellular NF-κB Activity Modulation
N-Nitroso-N-methylurea (NMU) has been shown to be a potent modulator of cellular Nuclear Factor-kappa B (NF-κB) activity. medchemexpress.comchemsrc.commolnova.com In human malignant keratinocytes, treatment with NMU leads to a significant increase in cellular NF-κB activity. medchemexpress.comglpbio.com This upregulation is mediated, at least in part, through a protein kinase C (PKC)-dependent pathway. nih.gov
The mechanism of NF-κB activation by NMU involves the phosphorylation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. medchemexpress.comglpbio.comnih.gov Specifically, NMU treatment increases the phosphorylation of I-κBα at serines-32 and -36. nih.gov This phosphorylation event marks I-κBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov Studies have demonstrated that PKC inhibitors can downregulate the NMU-induced activation of NF-κB, confirming the role of PKC in this signaling cascade. nih.gov
The activation of NF-κB is a critical cellular response to various stressors, including carcinogens like NMU. nih.gov NF-κB signaling is involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. nih.gov Therefore, the modulation of NF-κB activity by NMU is a key aspect of its carcinogenic mechanism. medchemexpress.comresearchgate.net
Table 1: Effect of N-Nitroso-N-methylurea on NF-κB Pathway Components
| Parameter | Observation in Human Malignant Keratinocytes | Reference |
| Cellular NF-κB Activity | Increased | medchemexpress.comnih.gov |
| I-κBα Phosphorylation | Increased | medchemexpress.comnih.gov |
| Mediating Pathway | Protein Kinase C (PKC)-dependent | nih.gov |
| Effect of PKC Inhibitors | Downregulation of NMU-induced NF-κB activation | nih.gov |
Oxidative Stress Induction
Exposure to N-Nitroso-N-methylurea (NMU) has been demonstrated to induce oxidative stress in various biological systems. taylorandfrancis.comresearchgate.netiiarjournals.org This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. iiarjournals.org
In animal models, NMU administration leads to a significant increase in markers of oxidative damage. researchgate.netnih.gov For instance, in rats, NMU treatment has been shown to elevate the levels of malondialdehyde (MDA), a product of lipid peroxidation, in mammary glands. researchgate.net Concurrently, a decrease in the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is observed, indicating a depletion of the cell's primary antioxidant defense. researchgate.net Furthermore, NMU can induce the production of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. researchgate.net
The induction of oxidative stress is considered a key component of NMU's carcinogenic activity. taylorandfrancis.comiiarjournals.org The resulting damage to cellular macromolecules, including lipids, proteins, and DNA, can lead to mutations and promote the initiation and progression of cancer. medchemexpress.comiiarjournals.org The inhibition of antioxidant enzymes and the subsequent accumulation of ROS contribute to the cellular damage and pathological processes associated with NMU exposure. nih.gov
Table 2: Markers of Oxidative Stress Induced by N-Nitroso-N-methylurea
| Marker | Effect of NMU Exposure | Tissue/Model | Reference |
| Malondialdehyde (MDA) | Increased | Rat Mammary Glands | researchgate.net |
| Glutathione (GSH/GSSG ratio) | Decreased | Rat Mammary Glands | researchgate.net |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Increased | Rat Mammary Glands | researchgate.net |
| Lipid Peroxidation | Increased | Rat Gastric Tissue | glpbio.com |
| Reduced Glutathione Level | Decreased | Rat Gastric Tissue | glpbio.com |
Inflammatory Responses
N-Nitroso-N-methylurea (NMU) is known to elicit significant inflammatory responses in various tissues. nih.govnih.govsci-hub.se This pro-inflammatory effect is a crucial aspect of its toxicity and carcinogenicity. taylorandfrancis.comresearchgate.net
Studies have shown that NMU administration can lead to an increase in the production of pro-inflammatory cytokines. researchgate.netnih.gov In rat models of gastric and mammary carcinogenesis, NMU treatment has been associated with elevated levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov These cytokines are key mediators of the inflammatory process and can contribute to a pro-tumorigenic microenvironment. nih.gov
The inflammatory response to NMU is closely linked to the activation of the NF-κB signaling pathway. researchgate.netresearchgate.net As discussed previously, NMU induces NF-κB activity, which in turn drives the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines. nih.govresearchgate.net This sustained inflammatory state can promote cell proliferation, survival, and angiogenesis, thereby facilitating tumor development. medchemexpress.com
Furthermore, NMU-induced inflammation is often accompanied by the infiltration of immune cells into the affected tissues. researchgate.net This inflammatory infiltrate can further amplify the production of inflammatory mediators and contribute to tissue damage and carcinogenesis. researchgate.net
Table 3: Inflammatory Mediators Affected by N-Nitroso-N-methylurea
| Mediator | Effect of NMU Exposure | Tissue/Model | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Rat Mammary Glands, Rat Gastric Tissue | researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Increased | Rat Mammary Glands, Rat Gastric Tissue | researchgate.netnih.gov |
| NF-κB | Activated | Hepatic Cells (mice), Human Keratinocytes | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Increased | Rat Gastric Tissue | nih.gov |
Apoptosis and Programmed Cell Death
N-Nitroso-N-methylurea (NMU) is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.govresearchgate.net This is a critical cellular response to the extensive DNA damage caused by this alkylating agent. medchemexpress.com
The apoptotic process triggered by NMU involves both the intrinsic and extrinsic pathways. nih.govthermofisher.com The intrinsic pathway is initiated by cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. thermofisher.commdpi.com The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. nih.govmdpi.com Both pathways converge on the activation of a cascade of caspases, which are the executioners of apoptosis, leading to the dismantling of the cell. teachmeanatomy.info
In some cellular contexts, the apoptotic response to NMU can be modulated by various factors. For instance, the expression of certain proteins, such as fatty acid synthase (FASN), can inhibit NMU-induced apoptosis. researchgate.net Conversely, the induction of sulfated glycoprotein (B1211001) 2 (SGP-2) has been associated with carcinogenesis and apoptosis in rat prostate and seminal vesicles following NMU treatment. nih.gov
The ability of NMU to induce apoptosis is a double-edged sword. While it serves as a crucial mechanism to eliminate cells with damaged DNA, thereby preventing the propagation of mutations, the failure of this process can contribute to the survival of malignant cells and the development of cancer. nih.govmdpi.com
Table 4: Key Molecules Involved in N-Nitroso-N-methylurea-Induced Apoptosis
| Molecule | Role in Apoptosis | Cellular Context | Reference |
| Caspases | Executioners of apoptosis | General | teachmeanatomy.info |
| Cytochrome c | Released from mitochondria to initiate intrinsic pathway | General | thermofisher.commdpi.com |
| Fatty Acid Synthase (FASN) | Inhibits NMU-induced apoptosis | C2BBe1 cells | researchgate.net |
| Sulfated Glycoprotein 2 (SGP-2) | Associated with apoptosis and carcinogenesis | Rat Prostate and Seminal Vesicle | nih.gov |
| p53 | Can trigger apoptosis in response to DNA damage | General | mdpi.comlumenlearning.com |
Cell Cycle Arrest
Exposure to N-Nitroso-N-methylurea (NMU) can lead to cell cycle arrest, a crucial mechanism that allows the cell to repair DNA damage before proceeding with cell division. nih.govnih.gov This response is primarily mediated by a complex network of proteins that act as checkpoints in the cell cycle. lumenlearning.comwikipedia.org
One of the key players in the cell cycle arrest induced by DNA damage is the tumor suppressor protein p53. mdpi.comlumenlearning.com In response to DNA damage, p53 can halt the cell cycle at the G1/S or G2/M checkpoints. mdpi.com This provides an opportunity for DNA repair mechanisms to correct the damage. lumenlearning.com If the damage is too extensive to be repaired, p53 can trigger apoptosis. mdpi.com
Studies on NMU-induced mammary tumors in rats have shown alterations in the expression of key cell cycle regulators. nih.govnih.govtums.ac.ir For example, overexpression of cyclin D1, a protein that promotes progression through the G1 phase, has been observed in NMU-induced tumors. nih.govnih.gov Additionally, the expression of p21Cip1, a cyclin-dependent kinase inhibitor that is a downstream target of p53 and can induce cell cycle arrest, is also affected by NMU. nih.govtums.ac.irtums.ac.ir
The ability of a cell to appropriately arrest its cycle in response to NMU-induced damage is critical for maintaining genomic stability. nih.govnih.gov A failure in these checkpoint mechanisms can lead to the accumulation of mutations and contribute to the development of cancer. nih.govkhanacademy.org
Table 5: Cell Cycle Regulators Modulated by N-Nitroso-N-methylurea
| Regulator | Function | Effect of NMU Exposure in Mammary Tumors | Reference |
| Cyclin D1 | Promotes G1/S phase transition | Overexpression | nih.govnih.gov |
| p21Cip1 | Cyclin-dependent kinase inhibitor, induces cell cycle arrest | Overexpression | nih.govnih.gov |
| p53 | Tumor suppressor, induces cell cycle arrest and apoptosis | Increased expression reported after NMU administration | tums.ac.ir |
Epigenetic Modifications Induced by N Nitroso N Methylurea
DNA Methylation Alterations (Hypomethylation)
A pivotal study investigating mouse liver tumors initiated by NMU demonstrated significant DNA hypomethylation. jax.org In this research, the methylation status of the insulin-like growth factor-II (IGF-II) gene, a key gene in cell growth and development, was analyzed. The findings revealed a drastic reduction in the methylation of CpG sites within a differentially methylated region of the IGF-II gene in the tumors compared to normal liver tissue. jax.org This hypomethylation was directly associated with an increase in the mRNA expression of the IGF-II gene in the tumors, supporting the hypothesis that DNA hypomethylation is a critical mechanism in NMU-associated tumorigenicity. jax.org While cancer epigenetics often involves a combination of global hypomethylation and localized hypermethylation of tumor suppressor gene promoters, this study provides direct evidence for NMU's role in promoting gene-specific hypomethylation linked to oncogenic activation.
| Model System | Gene/Region Affected | Observed Alteration | Consequence | Reference |
|---|---|---|---|---|
| Mouse Liver Tumors (Initiated by NMU) | Insulin-like growth factor-II (IGF-II) gene | Significant decrease in methylation of CpG sites in the differentially methylated region-2 (DMR-2) | Increased mRNA expression of IGF-II, promoting tumor growth | jax.org |
| General Carcinogenesis | Global Genome | Overall demethylation (hypomethylation) | Genomic instability and activation of oncogenes |
Histone Modifications
In addition to altering DNA methylation, N-Nitroso-N-methylurea influences the post-translational modifications of histone proteins, which are critical for regulating chromatin structure and gene accessibility. The tails of histone proteins can be modified by processes such as acetylation and methylation, which function as a "code" to control gene transcription.
Research indicates that a significant part of NMU's carcinogenic mechanism involves the promotion of histone deacetylation. Histone deacetylase (HDAC) enzymes remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. Studies have shown that HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and the dietary compound butyrate, can effectively suppress the development of NMU-induced mammary tumors in rats. scielo.brnih.gov This suggests that NMU's carcinogenic activity is mediated, at least in part, by creating a repressive chromatin environment through histone deacetylation, likely silencing tumor suppressor genes. Further research has demonstrated that NMU can inhibit the activity of SIRT1, a specific type of histone deacetylase, thereby altering the acetylation of histone H3. oncotarget.com
NMU has also been found to directly cause the methylation of histone proteins. nih.gov In one study, NMU treatment led to the formation of a repressive complex involving histone deacetylase 1 (HDAC1) on the promoters of key growth-related genes in mammary gland cells. nih.gov This complex formation was implicated in blocking the normal proliferative response and contributing to the development of cancer. nih.gov
| Modification Type | Enzymes/Proteins Involved | Effect of NMU | Functional Consequence | Reference |
|---|---|---|---|---|
| Histone Deacetylation | Histone Deacetylases (HDACs), SIRT1 | Appears to promote deacetylation; inhibits SIRT1 activity, altering H3 acetylation | Repression of tumor suppressor genes; disruption of circadian rhythm regulation | scielo.brnih.govoncotarget.com |
| Histone Methylation | Histone Methyltransferases | Induces formation of repressive HDAC1/c-Myc/Mnt/Max complexes on gene promoters | Down-regulation of growth-related genes | nih.gov |
Implications for Gene Expression and Carcinogenesis
The epigenetic modifications induced by N-Nitroso-N-methylurea have profound implications for gene expression, directly contributing to the initiation and progression of carcinogenesis. By altering DNA methylation and histone modification patterns, NMU deregulates the expression of a wide array of genes critical for controlling cell growth, proliferation, and apoptosis.
The hypomethylation of specific genes, such as the insulin-like growth factor-II (IGF-II) gene, leads to their inappropriate activation. jax.org Increased expression of IGF-II is a known driver of tumor growth. Simultaneously, the promotion of histone deacetylation by NMU leads to the silencing of tumor suppressor genes, removing critical brakes on cell proliferation. scielo.brnih.gov This dual effect of activating growth-promoting genes while inactivating growth-inhibiting genes creates a cellular environment highly conducive to malignant transformation.
Studies have documented specific changes in the expression of key cancer-related genes following NMU exposure. In various animal models, NMU treatment has been shown to alter the expression of the Ha-ras and c-myc oncogenes and the p53 tumor suppressor gene. oup.commedchemexpress.com For example, in NMU-induced mammary tumors in rats, increased expression of cyclin D1 and p21 has been observed, indicating a disruption of cell cycle control. medchemexpress.comnih.gov The altered expression of these genes is a direct consequence of the upstream epigenetic chaos initiated by the carcinogen, ultimately leading to uncontrolled cell proliferation, resistance to apoptosis, and the development of cancer. medchemexpress.com
| Gene | Function | Effect of NMU on Expression | Model System | Reference |
|---|---|---|---|---|
| Insulin-like growth factor-II (IGF-II) | Growth factor | Increased expression (linked to hypomethylation) | Mouse liver tumors | jax.org |
| Ha-ras | Signal transduction, oncogene | Altered expression | Rat mammary tumors | oup.com |
| c-myc | Transcription factor, oncogene | Altered expression; formation of repressive complexes on its target genes | Rat mammary glands | nih.govoup.com |
| p53 | Tumor suppressor | Altered expression | Rat mammary tumors | oup.com |
| Cyclin D1 | Cell cycle regulator | Increased expression | Rat mammary tumors | medchemexpress.comnih.gov |
| p21 | Cell cycle inhibitor | Overexpression | Rat mammary tumors | medchemexpress.comnih.gov |
Immunological Effects of N Nitroso N Methylurea
Immunosuppressive Activity
N-Nitroso-N-methylurea exhibits marked immunosuppressant actions. ebi.ac.uk Studies have shown that NMU induces a significant, dose-dependent leucopenia, which is a reduction in the number of white blood cells. nih.govnih.govdeepdyve.com This decrease in circulating leukocytes is a key indicator of its immunosuppressive capabilities. The compound's ability to suppress immune function is a well-documented aspect of its biological activity. nih.gov
Impact on Cell-Mediated Immune Responses
NMU significantly impairs cell-mediated immunity. nih.gov A primary demonstration of this effect is the prolonged survival of skin allografts in animals treated with the compound. nih.govdeepdyve.comresearchgate.net In both rats and two different strains of mice, administration of NMU was associated with a delayed rejection of transplanted skin, indicating a weakened T-cell mediated response, which is responsible for graft rejection. nih.govpsu.edu This suppression of cell-mediated immunity highlights a critical aspect of NMU's interaction with the host's defense mechanisms. nih.gov
Modulation of Humoral Immune Responses
The humoral immune response, which involves antibodies produced by B-lymphocytes, is also substantially diminished by N-Nitroso-N-methylurea. nih.govnih.govdeepdyve.com Experimental assessments using methods such as haemolytic plaque formation and haemagglutination have revealed a significant reduction in the antibody response in animals exposed to NMU. nih.govresearchgate.netpsu.edu This indicates that NMU interferes with the ability of the immune system to produce antibodies against foreign antigens. nih.gov
Immunomodulation in Animal Models
The immunomodulatory effects of NMU have been extensively studied in various animal models, particularly in rodents. iiarjournals.orgresearchgate.net In rats and mice, NMU's immunosuppressive properties are consistently demonstrated through its ability to cause leucopenia and prolong the survival of skin allografts. nih.govresearchgate.net These models provide a system for evaluating the impact on cell-mediated and humoral immunity. psu.edu For instance, NMU is widely used to induce mammary carcinogenesis in rats, creating a model to study the interplay between carcinogenesis and the immune response, and to evaluate potential immunomodulatory therapies. iiarjournals.orgiiarjournals.orgresearchmap.jp
Interactive Data Table: Effect of N-Nitroso-N-methylurea on Immune Responses in Animal Models
| Animal Model | Immune Parameter | Observed Effect | Reference |
| Rats | Cell-Mediated Immunity (Skin Allograft) | Increased survival of skin allografts | nih.gov, psu.edu |
| Rats | White Blood Cell Count | Marked, dose-dependent leucopenia | nih.gov, deepdyve.com |
| Rats | Humoral Immunity (Haemagglutination) | Reduced response | nih.gov |
| Mice | Cell-Mediated Immunity (Skin Allograft) | Increased survival of skin allografts | nih.gov, researchgate.net |
| Mice | White Blood Cell Count | Leucopenia | nih.gov |
| Mice | Humoral Immunity (Haemolytic Plaque Formation) | Much reduced response | nih.gov, nih.gov |
Chemoprevention and Therapeutic Strategies in N Nitroso N Methylurea Induced Cancer Models
Evaluation of Chemopreventive Agents
Chemoprevention is a strategy that uses natural or synthetic compounds to inhibit or reverse the process of cancer development. In NMU-induced cancer models, a wide array of agents have been studied for their ability to prevent the onset of tumors. The NMU-induced rat mammary carcinoma model is frequently used to assess agents for their potential to prevent breast cancer. oncotarget.comrjptonline.org Studies have investigated compounds ranging from dietary phytochemicals to hormonal agents, evaluating their impact on tumor incidence, multiplicity, and latency.
For example, the selective estrogen receptor modulator (SERM) Tamoxifen has been extensively studied and shown to be effective in suppressing NMU-induced mammary tumor incidence and frequency. aacrjournals.orgnih.gov Similarly, Lasofoxifene, another SERM, markedly delayed the appearance of NMU-induced tumors and reduced their incidence by 75% at the highest dose tested. researchgate.net Natural compounds have also shown promise. A diet containing Miso, a fermented soybean product, reduced the average number of tumors per rat. nih.gov The ethyl acetate (B1210297) root extract of Xanthium strumarium was found to decrease tumor incidence rates and prolong the latency period before tumor development. rjptonline.org The combination of melatonin (B1676174) and 9-cis-retinoic acid also resulted in a significant decrease in tumor incidence compared to controls. nih.gov In contrast, some studies have yielded less conclusive results; for instance, research on soy protein and its isoflavone (B191592) components did not find a statistically significant inhibition of chemically induced mammary tumor development. oup.com
Below is a data table summarizing the findings of various chemopreventive agents.
| Chemopreventive Agent | Animal Model | Key Research Findings |
| Tamoxifen (TAM) | Rat | Effectively suppressed NMU-induced mammary tumor incidence and frequency. aacrjournals.org When combined with a Miso diet, it reduced tumor incidence to 10%. nih.gov |
| Lasofoxifene (LAS) | Rat | Markedly delayed the emergence of tumors, reducing incidence by 75% and total tumor number by 90% at the highest dose. researchgate.net |
| Miso | Rat | A 10% miso diet reduced tumor multiplicity (mean tumors per rat) from 4.5 in the control group to 2.4. nih.gov |
| Melatonin and 9-cis-retinoic Acid | Rat | The combination decreased tumor incidence to 5% compared to 55% in controls. nih.gov |
| Atractylenolide II | Rat | Significantly reduced NMU-induced tumor incidence, multiplicity, and volume. oncotarget.com |
| 17 beta-estradiol and Progesterone (B1679170) | Rat | Pretreatment with this combination was highly effective, resulting in 88% fewer cancers compared to controls. nih.gov |
| Xanthium strumarium Root Extract | Rat | Decreased tumor incidence rates and increased the tumor latency period. rjptonline.org |
| Diosgenin (B1670711) | Rat | Exhibited anticarcinogenic efficacy by enhancing the intrinsic antioxidant defense system against NMU-induced mammary carcinogenesis. dovepress.com |
Therapeutic Interventions in Established Tumors
NMU-induced tumor models are also vital for testing the effectiveness of treatments on cancers that have already formed. These studies assess the ability of various interventions to cause tumor regression or inhibit the growth of established tumors.
Treatments can range from hormonal therapies to natural product extracts. For instance, the prolactin-lowering drug 2-bromoergocryptine (CB-154) was found to arrest the increase in tumor size in established NMU-induced tumors. nih.gov A combination of a 10% miso diet and Tamoxifen led to a decrease in mean tumor size to 85% of the pretreatment value, while tumors in the control group grew to 160% of their initial size. nih.gov The monoterpene d-limonene, when administered in the diet, caused tumor regression in all treated rats. psu.edu The hydroethanolic extract of Trianthema portulacastrum L. (TPE) also demonstrated significant therapeutic action, decreasing tumor incidence, frequency, and size. niscpr.res.in Similarly, a pharmacologically active fraction from the plant Strobilanthes crispus (F3) was evaluated for its anti-tumor action. plos.org
The following table details findings on therapeutic interventions in established NMU-induced tumors.
| Therapeutic Agent | Animal Model | Key Research Findings |
| Miso and Tamoxifen Combination | Rat | Produced a decrease in mean tumor size to 85% of the pretreatment value, a significantly better outcome than either the control or Tamoxifen-only groups. nih.gov |
| 2-bromoergocryptine (CB-154) | Rat | Did not reduce the number of tumors but did arrest the increase in tumor size. nih.gov |
| Limonene (B3431351) | Rat | A diet containing 5% limonene resulted in tumor regression in all treated rats. psu.edu |
| Lasofoxifene (LAS) | Rat | Significantly inhibited the growth of established tumors compared with controls; 40% of LAS-treated tumors regressed by over 50%. researchgate.net |
| Trianthema portulacastrum L. Extract (TPE) | Rat | Significantly decreased tumor incidence, frequency, size, and malignancy compared to untreated tumor-bearing rats. niscpr.res.in |
| Strobilanthes crispus Fraction (F3) | Rat | Evaluated for its therapeutic effects on tumor growth parameters, including tumor number, size, and volume. plos.org |
| Ovariectomy | Rat | Resulted in an initial decrease in both tumor number and size, although growth resumed after three weeks. nih.gov |
Targeting Molecular Pathways in N-Nitroso-N-methylurea-Induced Tumors
The carcinogenicity of NMU stems from its function as a direct-acting alkylating agent that causes DNA damage. medchemexpress.commedchemexpress.comchemsrc.com A key molecular feature of NMU-induced mammary tumors in rats is a high frequency of a specific G to A point mutation in the 12th codon of the H-ras oncogene. oup.comoup.comnih.gov This activating mutation is considered an initiating event in carcinogenesis, making the Ras signaling pathway a prime target for intervention. oup.compnas.org However, it has been noted that these mutations are found in only a minority of tumors, suggesting that alternative or redundant pathways are also involved in NMU-induced tumorigenesis. oup.com
Therapeutic strategies have been developed to target the molecular consequences of NMU-induced damage. Since many NMU-induced mammary tumors are estrogen receptor-positive, the ER signaling pathway is a common target. oup.com This is exploited by SERMs like Tamoxifen and Lasofoxifene. researchgate.net Other targeted pathways include inflammatory and oxidative stress-related cascades. Atractylenolide-I has been shown to inhibit NMU-induced mammary tumor progression by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. frontiersin.org Conversely, Atractylenolide II exerts its chemopreventive effects by activating the Nrf2-ARE pathway, which is involved in antioxidant and anti-inflammatory responses. oncotarget.comtaylorandfrancis.com The hydroethanolic extract of Trianthema portulacastrum demonstrated therapeutic effects through antiproliferative, antiangiogenic, and pro-apoptotic mechanisms, as well as by modulating estrogen receptors. niscpr.res.in Neuromedin U (NMU), a distinct molecule from the carcinogen, has been implicated in crosstalk with the WNT and MAPK signaling pathways in breast cancer cells. tudublin.ieoncotarget.com
This table summarizes key molecular pathways and the agents that target them in NMU-induced cancer models.
| Targeted Pathway | Therapeutic Strategy/Agent | Key Research Findings |
| H-ras/MAPK Pathway | Limonene | Inhibits protein isoprenylation, a necessary modification for Ras family proteins, thereby suppressing the promotion phase of carcinogenesis. psu.edu |
| Estrogen Receptor (ER) Pathway | Tamoxifen, Lasofoxifene, Trianthema portulacastrum L. Extract (TPE) | SERMs like Tamoxifen and Lasofoxifene are effective in ER-positive tumors. researchgate.net TPE treatment significantly reduced the expression of ER-α and ER-β. niscpr.res.in |
| TLR4/NF-κB Pathway | Atractylenolide-I | Inhibits NMU-induced tumor progression by reducing the activation of the TLR4/NF-κB pathway and its downstream pro-inflammatory factors. frontiersin.org |
| Nrf2-ARE Pathway | Atractylenolide II | Provides protective effects against mammary tumorigenesis by activating the Nrf2-ARE signaling pathway, which reduces inflammation and oxidative stress. oncotarget.comtaylorandfrancis.com |
| Apoptosis and Proliferation | Trianthema portulacastrum L. Extract (TPE) | Significantly increased the expression of pro-apoptotic Caspase-3 while reducing the expression of proliferation marker PCNA. niscpr.res.in |
| PI3K/Akt Pathway | Diosgenin derivatives | A diosgenin derivative was shown to suppress cell proliferation and induce apoptosis in cancer cells by decreasing the PI3K/Akt pathway. dovepress.com |
Advanced Analytical and Detection Methodologies for N Nitroso N Methylurea Research
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of NMU in various matrices, including biological fluids and chemical reaction mixtures. mandela.ac.zanih.gov The method's versatility allows for different modes of separation and detection.
A common approach for NMU analysis is reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, NMU can be effectively separated using a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique is scalable and can be used for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.com
One specific HPLC method involves the derivatization of NMU to enhance its detection. nih.gov NMU is converted to diazomethane (B1218177) in an alkaline solution, which is then extracted into an ether layer and reacted with 4-nitrothiophenol (B108094) (NTP). The resulting product, 4-nitrothiophenol methyl thioether (NTP-Me), is then quantified by HPLC. nih.gov This method has been successfully applied to the analysis of NMU in biological samples such as stomach and intestine contents and blood, following a clean-up procedure using a kieselguhr column and heptane-water partition. nih.gov
Research Findings:
Recovery Rates: Studies have demonstrated high recovery rates of NMU from biological samples using HPLC-based methods. For instance, recoveries from stomach and intestine contents were approximately 95%, and from blood samples, about 80%. nih.gov
Detection Limits: The sensitivity of HPLC methods for NMU is notable. Detection limits have been reported as 0.5 nmol/g for stomach contents and 1 nmol/g for intestine contents and blood samples. nih.gov
Purity Analysis: HPLC is also a standard method for assessing the purity of NMU, with commercial suppliers providing purity levels greater than 99.0% as determined by HPLC. ruifuchemical.comselleckchem.com
Table 1: HPLC Method Parameters for NMU Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Application | Analysis, impurity isolation, pharmacokinetics | sielc.com |
| Derivatization | Reaction with 4-nitrothiophenol (NTP) after conversion to diazomethane | nih.gov |
| Detection Limit | 0.5 nmol/g (stomach contents), 1 nmol/g (blood) | nih.gov |
| Recovery | ~95% (stomach/intestine), ~80% (blood) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful and highly specific confirmatory technique for the analysis of NMU, particularly at trace levels. nih.gov This tandem technique combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. etamu.edu The GC separates volatile and semi-volatile compounds from a mixture before they are introduced to the mass spectrometer, which provides detailed structural information and quantification. etamu.edunmsu.edu
For nitrosamine (B1359907) analysis, GC-MS is often recommended when low detection limits are required, especially in complex matrices like food or biological samples. nih.govrestek.com While direct liquid injection can be used, it may introduce matrix interferences. restek.com The inherent sensitivity of mass spectrometric detection, especially with triple quadrupole mass spectrometers (GC-MS/MS), allows for detection in the low parts-per-billion (ppb) range. restek.com
Research Findings:
A GC-MS confirmation technique was developed for the determination of NMU in cured meats. nih.gov
This method demonstrated high sensitivity, with a detection limit of 0.03 ppb. nih.gov
NIST and AMDIS searchable databases are available to aid in the identification of compounds based on their mass spectra. nmsu.edu
Table 2: GC-MS in NMU Research
| Feature | Description | Reference |
|---|---|---|
| Role | Confirmatory analysis, trace analysis | nih.gov |
| Principle | Separation by GC, followed by detection and identification by MS | etamu.edu |
| Sample Type | Cured meats, pharmaceutical ingredients | nih.govrestek.com |
| Sensitivity | High, with detection limits as low as 0.03 ppb for NMU in cured meats | nih.gov |
| Instrumentation | Often involves a triple quadrupole mass spectrometer (MS/MS) for enhanced selectivity | restek.com |
Thermal Energy Analyzer (TEA)
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector used for the analysis of N-nitroso compounds, including NMU. usp.org It has been a preferred method in many industries for decades due to its ability to detect nitroso-containing compounds with minimal interference from the sample matrix. usp.org The TEA can be coupled with either Gas Chromatography (GC) or HPLC. nih.govdntb.gov.ua
The principle of TEA involves the catalytic cleavage of the N-NO bond at high temperatures (pyrolysis), which releases a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone (O₃) within the detector to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. usp.org The intensity of this light is directly proportional to the amount of the N-nitroso compound present.
Research Findings:
An HPLC system coupled with a post-column denitrosation-thermal energy analyzer technique was developed for NMU determination in cured meats. nih.gov
This method proved to be highly sensitive, with a detection limit of 0.5 ppb. nih.gov
The TEA detector is specific for N-nitroso compounds that decompose to release the NO radical upon heating. researchgate.net
Table 3: Characteristics of Thermal Energy Analyzer (TEA) for NMU Detection
| Characteristic | Description | Reference |
|---|---|---|
| Selectivity | Highly selective for N-nitroso compounds | usp.org |
| Principle | Pyrolytic cleavage of the N-NO bond and chemiluminescence detection of the resulting NO radical | usp.org |
| Coupling | Can be used as a detector for both Gas Chromatography (GC) and HPLC | nih.govdntb.gov.ua |
| Sensitivity | High, with detection limits in the parts-per-billion (ppb) range (e.g., 0.5 ppb for NMU) | nih.gov |
| Application | Analysis of NMU in complex matrices like cured meats | nih.gov |
Fluorometric Detection Methods
Fluorometric methods offer high sensitivity for the quantification of NMU and are based on chemical reactions that convert the non-fluorescent NMU into a highly fluorescent derivative. researchgate.netnih.gov This approach allows for precise measurement even at very low concentrations. nih.govrsc.org
One established method involves the N-methylation of nicotinamide (B372718) by NMU. nih.govsigmaaldrich.com The resulting product undergoes a subsequent condensation reaction with acetophenone, followed by treatment with acid, to form a fluorescent 2,7-naphthyridine (B1199556) derivative. researchgate.netnih.gov The fluorescence intensity is then measured to determine the concentration of NMU. This method has been used to measure NMU formation in simulated gastric conditions. researchgate.netnih.gov
Another fluorometric technique is based on an alkylation reaction of NMU with a sodium sulphide reagent, followed by condensation reactions with o-phthalaldehyde (B127526) and taurine. rsc.orgnih.gov This process yields a fluorescent product that can be quantified.
Research Findings:
The nicotinamide-acetophenone method allows for the determination of NMU in the range of 0.05 to 2 nmol per 200 µL with a relative standard deviation of approximately 3%. researchgate.netnih.gov
Mean recoveries of NMU using this method from simulated gastric juice containing water, orange juice, and milk were 86.5%, 85.1%, and 69.8%, respectively. researchgate.netnih.gov
The sodium sulphide-based method provides a linear calibration graph in the concentration range of 0.03–5 nmol of NMU in 200 µl of acetonitrile, with a relative standard deviation of 1.4–2.4%. rsc.org
Table 4: Fluorometric Detection Methods for NMU
| Method | Reagents | Detection Range | Application | Reference |
|---|---|---|---|---|
| Nicotinamide-based | Nicotinamide, Acetophenone | 0.05 - 2 nmol / 200 µL | Simulated gastric juice | researchgate.netnih.govsigmaaldrich.com |
| Sulphide-based | Sodium Sulphide, Taurine, o-Phthalaldehyde | 0.03 - 5 nmol / 200 µL | Simulated stomach mixtures | rsc.orgnih.gov |
Immunostaining Techniques
While not used to detect the NMU compound directly, immunostaining is a critical technique in NMU research for visualizing the downstream cellular effects of its carcinogenic activity. This method uses antibodies to detect specific proteins or DNA adducts within tissue sections, providing spatial information about molecular changes in response to NMU exposure.
In the context of NMU-induced carcinogenesis, immunostaining is employed to examine changes in the expression and localization of proteins involved in cell cycle regulation, DNA repair, and apoptosis. For example, in studies of NMU-induced mammary tumors, immunostaining can reveal the overexpression of proteins like cyclin D1 or the altered expression of tumor suppressor proteins. These findings help to elucidate the molecular pathways that are disrupted by NMU. Histological staining with reagents like hematoxylin (B73222) and eosin (B541160) is also used to observe the general morphology and genomic instability in tissues exposed to NMU. nih.gov
Research Findings:
Histological sections of mammary glands from rats treated with NMU can be stained with hematoxylin and eosin to determine genomic instability. nih.govresearchgate.net
Immunostaining techniques are implicitly used in conjunction with methods like Western blotting to confirm the presence and localization of proteins whose expression levels are altered by NMU.
Spectroscopic Methods (e.g., Atomic Absorption Spectroscopy)
Spectroscopic methods are diverse and serve various purposes in NMU-related research. While techniques like UV-Vis spectroscopy can be used for basic characterization, more specialized methods like Atomic Absorption Spectroscopy (AAS) are employed to quantify specific elements in complex biological samples as part of a broader investigation into NMU's effects. mdpi.comnmu.edu
AAS is an elemental analysis technique that measures the concentration of specific metal elements. nmu.edu In NMU research, it has been used not to detect NMU itself, but to measure the concentration of metals like aluminum in tissues. nih.govmdpi.com This is relevant in studies investigating the potential synergistic effects of metal exposure and NMU-induced carcinogenesis. mdpi.com For instance, graphite (B72142) furnace atomic absorption spectroscopy (GFAAS) has been used to quantify aluminum levels in the mammary glands of rats in studies assessing the genotoxic effects of aluminum chloride in the context of NMU-induced breast cancer. mdpi.cominternationaljournalssrg.org
Research Findings:
AAS was used to determine the concentration of aluminum in the mammary glands of Sprague Dawley rats as part of a study on NMU-induced breast cancer. nih.govmdpi.com
In one such study, a significantly higher concentration of aluminum (38.17 ± 2.49 µg of aluminum/g of tissue) was found in the mammary tissue of rats treated with aluminum chloride compared to control groups. mdpi.com
Table 5: Application of Atomic Absorption Spectroscopy in NMU Research
| Technique | Analyte | Matrix | Research Context | Reference |
|---|---|---|---|---|
| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Aluminum (Al) | Mammary gland tissue | Assessing the genotoxic effect of AlCl₃ in relation to NMU-induced breast cancer | mdpi.cominternationaljournalssrg.org |
| Flame Atomic Absorption Spectroscopy | Iron (Fe), Copper (Cu), Zinc (Zn) | Peripheral blood | Determining the effect of AlCl₃ and NMU on the bioavailability of essential metals | internationaljournalssrg.org |
Molecular Biology Techniques (e.g., RT-PCR, Western Blot)
Molecular biology techniques are indispensable for understanding the mechanisms of NMU-induced carcinogenesis by analyzing changes at the gene and protein level. nih.govnih.gov Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to quantify messenger RNA (mRNA) levels, providing a measure of gene expression, while Western blotting is used to detect and quantify specific proteins. nih.govoncotarget.com
These techniques have been extensively applied in studies of NMU-induced mammary tumors in rats to investigate the expression of key cell cycle regulators. nih.govnih.gov By measuring the mRNA and protein levels of molecules like cyclin D1 (a cell cycle promoter) and p21 (a cyclin-dependent kinase inhibitor), researchers can dissect the molecular pathways affected by NMU. nih.govnih.govresearchgate.net
Research Findings:
In NMU-induced rat mammary tumors, RT-PCR and Western blot analyses have shown a significant increase in both the mRNA and protein levels of cyclin D1 and p21 compared to normal mammary tissue. nih.govnih.gov
One study reported that the efficiency of tumor induction by NMU was 65%, and the resulting tumors showed significant (p<0.05) induction of both cyclin D1 and p21 expression. nih.gov
Further studies have used these techniques to evaluate the effect of potential chemopreventive agents. For example, crocin (B39872) was shown to suppress the NMU-induced overexpression of cyclin D1 and p21. nih.gov Similarly, atractylenolide II was found to induce the expression of Nrf2 and its downstream enzymes in NMU-treated rats. oncotarget.com
Table 6: Application of Molecular Biology Techniques in NMU Research
| Technique | Target Molecule | Finding in NMU-induced Tumors | Reference |
|---|---|---|---|
| RT-PCR | cyclin D1 mRNA | Significantly increased expression | nih.govnih.gov |
| RT-PCR | p21 mRNA | Significantly increased expression | nih.govnih.gov |
| Western Blot | Cyclin D1 protein | Significantly increased levels | nih.govnih.govkne-publishing.com |
| Western Blot | p21 protein | Significantly increased levels | nih.govnih.govkne-publishing.com |
Broader Research Implications and Future Directions
N-Nitroso-N-methylurea as a Prototype for N-Nitroso Compounds Research
N-Nitroso-N-methylurea (NMU) serves as a quintessential prototype for the study of N-nitroso compounds due to its chemical properties and biological activity. As a direct-acting alkylating agent, NMU does not require metabolic activation to exert its carcinogenic effects, simplifying the study of its mechanisms of action. amegroups.org Its primary mode of toxicity involves the transfer of its methyl group to nucleobases in nucleic acids, a process that can lead to AT:GC transition mutations. wikipedia.org This straightforward mechanism of DNA interaction makes NMU an invaluable tool for investigating the fundamental processes of chemical carcinogenesis initiated by the broader class of N-nitroso compounds.
Translational Research from Animal Models to Human Cancer
Animal models induced by N-Nitroso-N-methylurea are critical for translational research, bridging fundamental biological discoveries with potential applications in human cancer. The NMU-induced rat mammary carcinoma model is one of the most extensively utilized and well-characterized systems for studying breast cancer. nih.govresearchgate.net These rat tumors exhibit numerous similarities to human breast cancer, including hormonal responsiveness and histopathological characteristics, making the model highly relevant for preclinical studies. nih.govresearchgate.net
The power of the NMU model lies in its ability to mimic the initiation and progression of human cancers. In rats, NMU administration leads to the development of mammary tumors that arise from ductal epithelial cells, progressing through stages of hyperplasia and in-situ carcinoma to invasive cancer, mirroring the progression seen in humans. amegroups.org This has enabled detailed studies into the genetic and molecular drivers of tumorigenesis. For example, Ha-ras-1 mutations are a characteristic initiating event in NMU-induced mammary tumors, providing a specific genetic marker to trace cancer development. amegroups.org These models are indispensable for screening potential chemopreventive agents and evaluating novel therapeutic strategies before they are considered for human clinical trials. nih.govresearchgate.net
| Animal Model | Induced Pathology | Relevance to Human Cancer |
| Rat (Sprague-Dawley, F344) | Mammary Carcinomas | Models human breast cancer, particularly hormone-receptor-positive types. medchemexpress.comnih.gov |
| Syrian Golden Hamster | Squamous Cell Papillomas (Forestomach) | Used to study carcinogenesis in the upper gastrointestinal tract. nih.gov |
| Mouse | Retinal Degeneration | Serves as a model for human retinitis pigmentosa. researchgate.net |
| Various Rodents | Tumors of the nervous system, stomach, pancreas, kidneys | Provides models for various organ-specific cancers. epa.govnj.gov |
Development of Novel Biomarkers for Exposure and Effect
A significant area of ongoing research is the development of reliable biomarkers to detect exposure to N-nitroso compounds like NMU and to monitor their biological effects. Biomarkers of exposure often focus on the direct measurement of DNA adducts in target tissues or surrogate cells. The formation and persistence of specific alkylated purines, such as O6-methylguanine (O6-MeG), in DNA are highly specific indicators of exposure to methylating agents like NMU. nih.gov The persistence of O6-MeG is particularly critical as it is a promutagenic lesion that, if not repaired, can lead to the G-to-A transition mutations frequently observed in tumors. nih.gov Developing sensitive techniques to detect these adducts in accessible samples (e.g., blood cells) is a key goal for monitoring human exposure.
Biomarkers of effect, on the other hand, indicate the biological consequences of exposure, such as early signs of carcinogenesis. In NMU-induced models, the presence of specific point mutations in oncogenes, such as the ras family of genes, serves as a crucial biomarker of effect. amegroups.org These mutations are considered an early and critical event in the neoplastic process initiated by NMU. Future research aims to identify panels of biomarkers, including genetic mutations, altered protein expression, and epigenetic modifications, that can signal early-stage tumorigenesis. Such biomarkers would be invaluable for risk assessment and for the early detection of cancer in populations potentially exposed to N-nitroso compounds.
| Biomarker Type | Example | Biological Significance | Research Focus |
| Exposure | O6-methylguanine (O6-MeG) DNA adducts | Direct evidence of DNA alkylation by a methylating agent. nih.gov | Developing sensitive detection methods for use in human biomonitoring. |
| Effect | Ha-ras-1 gene mutations | An early, initiating event in NMU-induced mammary carcinogenesis. amegroups.org | Identifying mutation signatures in human tumors linked to specific exposures. |
| Effect | Altered DNA repair enzyme levels | Indicates cellular response to DNA damage. | Understanding inter-individual variability in cancer susceptibility. |
Addressing Occupational and Environmental Research Gaps
Despite extensive laboratory research on N-Nitroso-N-methylurea, significant gaps remain in understanding its relevance to human health through occupational and environmental exposure. Currently, occupational exposure to NMU is believed to be limited to a small number of individuals in research laboratory settings. epa.gov However, standardized methods for assessing personal exposure in these settings are not well-established. epa.gov There is a need for more robust monitoring strategies and the development of sensitive personal exposure assessment techniques to ensure the safety of laboratory personnel.
A larger research gap exists concerning environmental exposure. There is currently no information available on the prevalence of NMU in the wider environment. epa.gov However, studies have shown that NMU can be formed under acidic conditions, similar to those in the human stomach, from the nitrosation of creatinine, a compound found in meat. nih.gov While the amounts formed in these experiments were very small, this finding points to a potential route of endogenous or dietary formation that warrants further investigation. nih.gov Future research must focus on developing highly sensitive analytical methods to screen for NMU in environmental and food samples and on conducting epidemiological studies to determine if there are any associations between potential low-level exposures and human cancer risk. Addressing these gaps is crucial for a complete risk assessment of N-nitroso compounds.
Q & A
Q. What is the mechanism of action of NMU as a DNA alkylating agent, and how does this inform its use in carcinogenesis models?
NMU directly alkylates DNA via the formation of methyldiazonium ions, which methylate guanine at the O⁶ and N⁷ positions, leading to DNA strand breaks and miscoding during replication . This mechanism makes NMU a potent tool for inducing site-specific mutations in experimental models, particularly in studies of tumor initiation and progression. Researchers should validate alkylation effects using techniques like comet assays or sequencing to confirm mutation profiles.
Q. What are the recommended storage and handling protocols for NMU to ensure stability and safety?
NMU must be stored at 2–8°C in airtight containers under nitrogen to prevent decomposition . Stabilizers like acetic acid (0.05% H₂SO₄) are often added to inhibit degradation . Handling requires PPE (gloves, lab coats, eye protection) and adherence to protocols for carcinogens. Decomposition risks include explosive reactions with strong bases (e.g., 40% KOH) or metal catalysts, necessitating inert equipment .
Q. Which animal models are most effective for NMU-induced carcinogenesis, and what dosing regimens are typically used?
NMU is frequently administered intravenously in female rats (e.g., Sprague-Dawley, F344 strains) at 50 mg/kg body weight, inducing mammary tumors with latencies of 77–94 days . Subcutaneous or oral routes are less common due to variability in tumor induction. Baseline tumor incidence ranges from 73% to 89%, depending on strain and hormonal status .
Advanced Research Questions
Q. How can researchers address contradictions in tumor incidence data across NMU studies?
Discrepancies often arise from differences in animal strains, administration routes, or hormonal modulation. For example, BUF/N rats show higher susceptibility to NMU-induced mammary tumors than Sprague-Dawley rats . To mitigate variability, standardize protocols for age (e.g., 50-day-old rats), estrogen levels, and NMU purity. Include positive controls (e.g., estrogen supplementation) and track tumor doubling times (~7 days in primary tumors) to validate model consistency .
Q. What methodologies are used to analyze NMU’s pharmacokinetics and organ-specific toxicity?
NMU’s short half-life (<30 minutes) requires rapid sampling post-administration. Techniques like liquid chromatography-mass spectrometry (LC-MS) quantify methylated DNA adducts (e.g., O⁶-methylguanine) in target tissues . For toxicity profiling, histopathological analysis of organs (kidney, brain, pancreas) and serum markers (e.g., calcium levels for hypercalcemia in advanced tumors) are critical .
Q. How can NMU be combined with other agents to study chemoprevention or synergistic therapies?
Co-administration with chemopreventive agents like melatonin or nanoformulated curcumin reduces NMU-induced tumorigenesis by modulating oxidative stress and NF-κB pathways . For example, NanoCurc (a curcumin nanoparticle) reduced mammary tumor incidence by 60% in mice via downregulation of pro-inflammatory cytokines . Experimental designs should include staggered dosing (e.g., NMU followed by preventive agents) and endpoints like tumor multiplicity and latency.
Q. What are the ethical and regulatory considerations for using NMU in research?
NMU is classified as a Group B2 carcinogen (probable human carcinogen) by the EPA and is banned for non-research uses . Permits are required in regions like the EU for laboratory use . Researchers must comply with institutional biosafety committees (IBCs) and document waste disposal via incineration or alkaline hydrolysis to minimize environmental release .
Methodological Notes
- Mutagenicity Assays : Use Ames tests with Salmonella strains (TA1535, TA100) to quantify NMU’s mutagenic potential. Include metabolic activation systems (S9 mix) to simulate in vivo conditions .
- Data Validation : Cross-reference tumor histopathology with biomarkers (e.g., ER/PR status in mammary tumors) to confirm NMU-specific effects .
- Statistical Power : For in vivo studies, a minimum cohort size of 20 animals per group is recommended to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
